molecular formula C11H13F2NO2 B15313611 Ethyl 2-(2,6-difluorophenyl)-2-(methylamino)acetate

Ethyl 2-(2,6-difluorophenyl)-2-(methylamino)acetate

Cat. No.: B15313611
M. Wt: 229.22 g/mol
InChI Key: CZOLJPFIKGSTIO-UHFFFAOYSA-N
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Description

Ethyl 2-(2,6-difluorophenyl)-2-(methylamino)acetate is a fluorinated organic compound featuring a phenyl ring substituted with two fluorine atoms at the 2- and 6-positions, an ethyl ester group, and a methylamino moiety attached to the central acetamide backbone.

Properties

Molecular Formula

C11H13F2NO2

Molecular Weight

229.22 g/mol

IUPAC Name

ethyl 2-(2,6-difluorophenyl)-2-(methylamino)acetate

InChI

InChI=1S/C11H13F2NO2/c1-3-16-11(15)10(14-2)9-7(12)5-4-6-8(9)13/h4-6,10,14H,3H2,1-2H3

InChI Key

CZOLJPFIKGSTIO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C(C=CC=C1F)F)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,6-difluorophenyl)-2-(methylamino)acetate typically involves the esterification of 2-(2,6-difluorophenyl)-2-(methylamino)acetic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,6-difluorophenyl)-2-(methylamino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The difluorophenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of 2-(2,6-difluorophenyl)-2-(methylamino)acetic acid.

    Reduction: Formation of 2-(2,6-difluorophenyl)-2-(methylamino)ethanol.

    Substitution: Various substituted derivatives of the difluorophenyl ring.

Scientific Research Applications

Ethyl 2-(2,6-difluorophenyl)-2-(methylamino)acetate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in research to understand its interactions with biological systems and potential therapeutic effects.

    Industrial Applications: The compound is explored for its use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,6-difluorophenyl)-2-(methylamino)acetate involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared to structurally related esters and acetamides with fluorinated phenyl rings or modified amino/ester groups. Key analogs include:

Compound Name CAS No. Key Structural Differences Similarity Index Source
Ethyl 2-(2,6-difluorophenyl)acetate 680217-71-4 Lacks methylamino group; simpler acetamide structure 0.89
Ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]acetate - Hydrazinylidene group replaces methylamino -
Methyl 2-(3-fluorophenyl)acetate 64123-77-9 Methyl ester; single fluorine substitution 0.96
Ethyl 2-(4-fluorophenyl)acetate 587-88-2 Single fluorine at 4-position; no methylamino 0.98
Ethyl 2-[2-(2,6-difluorophenyl)-3-oxo-pyrazol-4-yl]acetate 2059945-25-2 Pyrazole ring introduced; 3-oxo functional group -

Key Observations :

  • Fluorine Substitution: The 2,6-difluoro pattern in the target compound increases steric hindrance and electronic effects compared to mono-fluorinated analogs (e.g., 4-fluoro derivatives). This may enhance metabolic stability and receptor binding in bioactive applications .

Reactivity Differences :

  • The methylamino group in the target compound may increase susceptibility to oxidation compared to non-amino analogs.
  • Fluorine atoms at the 2- and 6-positions likely reduce electrophilic aromatic substitution reactivity relative to para-substituted derivatives .
Physicochemical Properties
  • Lipophilicity: The 2,6-difluoro substitution and methylamino group balance hydrophobicity and polarity. This contrasts with Ethyl 2-(4-fluorophenyl)acetate, which is more lipophilic due to reduced steric hindrance .
  • Stability: Fluorine atoms enhance thermal and oxidative stability compared to non-fluorinated analogs (e.g., Ethyl 2-phenylacetate). However, the methylamino group may render the compound prone to hydrolysis under acidic conditions .

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